1,4-Dimethyl-3-n-octadecylcyclohexane
Description
Significance of Cyclohexane (B81311) Derivatives in Organic Chemistry and Materials Science
Cyclohexane and its derivatives are fundamental scaffolds in the landscape of organic chemistry and materials science. The cyclohexane ring, with its characteristic chair and boat conformations, provides a three-dimensional framework that influences the spatial arrangement of substituent groups, thereby dictating the molecule's reactivity and physical properties. In organic synthesis, the stereochemistry of substituted cyclohexanes is crucial in controlling the outcome of chemical reactions. The axial and equatorial positions of substituents on the cyclohexane ring are not energetically equivalent, a concept that is a cornerstone of conformational analysis and has profound implications for reaction mechanisms and product distributions.
In the realm of materials science, cyclohexane derivatives are integral components in the design of a wide array of functional materials. Their applications range from liquid crystals, where the rigid cyclohexane core can impart desirable mesophase properties, to lubricants and polymers, where the saturated ring structure contributes to thermal stability and specific rheological characteristics. The ability to modify the cyclohexane ring with various functional groups allows for the fine-tuning of properties such as viscosity, dielectric anisotropy, and melting point, making these compounds highly versatile building blocks for advanced materials.
Overview of Long-Chain Alkyl-Substituted Cyclohexanes in Academic Inquiry
The introduction of long-chain alkyl groups onto a cyclohexane ring imparts unique physicochemical properties that are of significant interest in academic and industrial research. These long, flexible hydrocarbon chains, often referred to as "alkyl tails," can profoundly influence the intermolecular interactions and self-assembly behavior of the molecules.
A primary area of investigation for long-chain alkyl-substituted cyclohexanes is in the field of lubrication. The bulky cyclohexane anchor combined with a long, nonpolar alkyl chain can create molecules with excellent viscosity indices and thermal stability, making them potential candidates for high-performance lubricant base stocks. The long alkyl chains can provide a fluid film that reduces friction and wear between surfaces.
Furthermore, these compounds are studied for their role in the formation of self-assembled monolayers and as components in complex fluid systems. The balance between the rigid cyclic core and the flexible alkyl chain can lead to interesting phase behavior and the formation of ordered structures at interfaces. This has implications for applications in surface science, nanotechnology, and the formulation of specialized coatings and surfactants. The length and branching of the alkyl chain are critical parameters that researchers manipulate to control the packing density and ordering of these molecules, thereby tailoring the macroscopic properties of the resulting material. The thermodynamic properties of long-chain alkylcyclohexanes, such as their glass transition and melting temperatures, are also actively studied to understand how molecular structure relates to bulk material behavior. aip.org
Rationale for Investigating 1,4-Dimethyl-3-n-octadecylcyclohexane within Contemporary Chemical Research
Coscinium fenestratum is known to produce a variety of chemical constituents, including alkaloids like berberine, which have demonstrated a range of biological activities such as antimicrobial, anti-inflammatory, and antioxidant effects. The isolation and characterization of all components of such extracts are crucial for a complete understanding of their medicinal properties. Therefore, the investigation of 1,4-Dimethyl-3-n-octadecylcyclohexane is driven by the broader goal of natural product discovery and the potential for identifying new molecules with interesting biological activities.
While extensive research dedicated solely to this compound is not widely available, its discovery in a natural source provides a strong rationale for further study. The elucidation of its synthesis, detailed physicochemical properties, and potential applications in materials science or pharmacology remain areas of active interest within contemporary chemical research.
Compound Properties and Data
Below are the known properties of 1,4-Dimethyl-3-n-octadecylcyclohexane.
| Property | Value |
| Molecular Formula | C26H52 |
| Molecular Weight | 364.7 g/mol nih.gov |
| IUPAC Name | 1,4-dimethyl-2-octadecylcyclohexane nih.gov |
| CAS Number | 55282-02-5 nih.gov |
| Synonyms | Cyclohexane, 1,4-dimethyl-2-octadecyl-, 2,5-Dimethyl-1-n-octadecylcyclohexane nih.gov |
Spectroscopic Data
Spectroscopic data is crucial for the identification and structural elucidation of chemical compounds. For 1,4-Dimethyl-3-n-octadecylcyclohexane, the following data has been reported:
| Spectroscopic Technique | Data Available |
| Mass Spectrometry (GC-MS) | Spectra available from NIST Mass Spectrometry Data Center. nih.gov |
| 13C NMR Spectroscopy | Spectra available. nih.gov |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra available. nih.gov |
Properties
CAS No. |
55282-02-5 |
|---|---|
Molecular Formula |
C26H52 |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
1,4-dimethyl-2-octadecylcyclohexane |
InChI |
InChI=1S/C26H52/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23-24(2)21-22-25(26)3/h24-26H,4-23H2,1-3H3 |
InChI Key |
IYAUESUIHMJWPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1CC(CCC1C)C |
Origin of Product |
United States |
Nomenclature and Isomeric Considerations of 1,4 Dimethyl 3 N Octadecylcyclohexane
Systematic IUPAC Naming Conventions for Complex Substituted Cyclohexanes
The process of assigning a systematic name to a complex organic molecule is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For substituted cycloalkanes, these rules ensure a unique and unambiguous name for every distinct compound. The primary considerations include identifying the parent cycloalkane, numbering the carbon atoms of the ring, and correctly citing the substituents in alphabetical order.
In the case of the subject compound, the parent cycloalkane is cyclohexane (B81311). The substituents are two methyl (-CH3) groups and one n-octadecyl (-C18H37) group. According to IUPAC guidelines, the numbering of the cyclohexane ring should be initiated at a point of substitution and proceed in a direction that assigns the lowest possible locants (numbers) to the substituents.
A critical point of clarification arises from public chemical databases such as PubChem, which list the systematic IUPAC name for the compound with CAS number 55282-02-5 as 1,4-dimethyl-2-octadecylcyclohexane . nih.gov This indicates that the numbering of the cyclohexane ring prioritizes the arrangement of the substituents to achieve the lowest locant set, which in this case is 1, 2, and 4. The initial descriptor "1,4-Dimethyl-3-n-octadecylcyclohexane" appears to be a common or alternative name but is not the systematically correct IUPAC name. For the remainder of this article, the correct IUPAC name will be used.
The naming convention involves these steps:
Identify the Parent Ring: The six-membered ring dictates the parent name "cyclohexane."
Identify and Name the Substituents: There are two methyl groups and one n-octadecyl group.
Number the Ring: To assign the lowest possible locants, we consider the different starting points and directions of numbering. If we start at one of the methyl groups and number towards the octadecyl group, we get the locant set 1, 2, 4. Other numbering schemes would result in higher locant sets (e.g., 1, 3, 4 or 1, 4, 5). Therefore, 1, 2, 4 is the correct locant set.
Alphabetize the Substituents: The substituents are "dimethyl" and "octadecyl." Alphabetically, "dimethyl" comes before "octadecyl."
Assemble the Full Name: Combining these elements gives the systematic IUPAC name: 1,4-dimethyl-2-octadecylcyclohexane .
Analysis of Potential Stereoisomers and Diastereomers of 1,4-Dimethyl-3-n-octadecylcyclohexane
The presence of multiple substituents on the cyclohexane ring introduces the possibility of stereoisomerism, where compounds have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. For 1,4-dimethyl-2-octadecylcyclohexane, this manifests as various diastereomers and enantiomers.
Enantiomeric and Diastereomeric Relationships within the Substituted Cyclohexane Core
With three substituted carbons on the cyclohexane ring, a number of stereoisomers are possible. These isomers can be classified based on the relative orientation of the substituents (cis/trans relationships) and their chirality.
Diastereomers: These are stereoisomers that are not mirror images of each other. In the context of substituted cyclohexanes, diastereomers arise from different spatial arrangements of the substituents, such as cis and trans configurations. For a trisubstituted cyclohexane like 1,4-dimethyl-2-octadecylcyclohexane, there can be multiple diastereomeric forms depending on whether the substituents are oriented above or below the plane of the ring relative to each other. For example, the isomer with the C1-methyl and C2-octadecyl groups cis to each other and the C4-methyl group trans to them would be a diastereomer of the isomer where all three groups are cis.
Enantiomers: These are stereoisomers that are non-superimposable mirror images of each other. A molecule is chiral and can exist as a pair of enantiomers if it does not have a plane of symmetry. Given the substitution pattern of 1,4-dimethyl-2-octadecylcyclohexane, it is highly probable that most, if not all, of its stereoisomers will be chiral and therefore exist as pairs of enantiomers.
The total number of possible stereoisomers is determined by the number of chiral centers, which is 2^n, where 'n' is the number of chiral centers.
Determination of Chiral Centers and Elements of Chirality
A chiral center is typically a carbon atom that is bonded to four different groups. In 1,4-dimethyl-2-octadecylcyclohexane, we must examine the three substituted carbon atoms of the cyclohexane ring: C1, C2, and C4.
C1: This carbon is attached to a methyl group, a hydrogen atom, the C2 of the ring (which is bonded to the octadecyl group), and the C6 of the ring. Since the path around the ring from C1 in one direction is different from the path in the other direction (due to the substitution at C2 and C4), the four groups attached to C1 are different. Therefore, C1 is a chiral center .
C2: This carbon is bonded to an n-octadecyl group, a hydrogen atom, the C1 of the ring (bonded to a methyl group), and the C3 of the ring. For the same reason as C1, the paths around the ring are different. Thus, C2 is a chiral center .
C4: This carbon is attached to a methyl group, a hydrogen atom, the C3 of the ring, and the C5 of the ring. Following the ring from C4 towards C2 and C1 is different from following it towards C6 and C1. Consequently, C4 is a chiral center .
Since there are three chiral centers (n=3), the theoretical maximum number of stereoisomers is 2^3 = 8. These eight stereoisomers would exist as four pairs of enantiomers.
Configurational Assignment Methodologies for Substituted Cyclohexanes
To unambiguously describe a specific stereoisomer, the configuration at each chiral center must be assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). This is achieved using the Cahn-Ingold-Prelog (CIP) priority rules.
The application of the CIP rules to each chiral center in 1,4-dimethyl-2-octadecylcyclohexane involves the following steps:
Prioritize the four groups attached to the chiral center: Priority is assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic numbers receive higher priority. If there is a tie, one moves to the next atoms along the chains until a point of difference is found.
For C1: The four groups are -CH3, -H, the ring carbon C2, and the ring carbon C6.
The priority would be determined by comparing the substituents on C2 and C6. C2 is bonded to the large octadecyl group, giving it a higher priority than C6, which is bonded to two hydrogens. The methyl group would have a higher priority than the hydrogen atom.
For C2: The four groups are -C18H37, -H, the ring carbon C1, and the ring carbon C3.
The n-octadecyl group would have a high priority. The relative priorities of the ring carbons C1 and C3 would be determined by the substituents they are attached to.
For C4: The four groups are -CH3, -H, the ring carbon C3, and the ring carbon C5.
Similar to C1, the priority of the ring carbons would be determined by the substitution pattern around the ring.
Orient the molecule: The molecule is mentally oriented so that the group with the lowest priority (usually hydrogen) is pointing away from the viewer.
Determine the direction of the remaining priorities: A curve is drawn from the highest priority group (1) to the second-highest (2) to the third-highest (3).
Assign the configuration: If the direction of the curve is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S.
By applying this methodology to each of the three chiral centers (C1, C2, and C4), a unique stereochemical descriptor (e.g., (1R, 2S, 4R)) can be assigned to each of the eight possible stereoisomers of 1,4-dimethyl-2-octadecylcyclohexane.
Below is an interactive data table summarizing the key properties of the discussed compound.
| Property | Value |
| IUPAC Name | 1,4-dimethyl-2-octadecylcyclohexane |
| Molecular Formula | C26H52 |
| CAS Number | 55282-02-5 |
| Number of Chiral Centers | 3 |
| Maximum Number of Stereoisomers | 8 |
Synthetic Strategies and Methodologies for 1,4 Dimethyl 3 N Octadecylcyclohexane
Retrosynthetic Analysis of the 1,4-Dimethyl-3-n-octadecylcyclohexane Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comjournalspress.com For 1,4-Dimethyl-3-n-octadecylcyclohexane, several logical disconnections can be proposed to devise a convergent and efficient synthetic plan.
A primary disconnection strategy involves cleaving the long n-octadecyl chain, identifying it as a substructure that can be installed late in the synthesis. This can be achieved via functional group interconversion (FGI) and a carbon-carbon bond-forming reaction. A cross-coupling or an olefin metathesis reaction are modern choices for such a transformation. This leads to a key intermediate, a 1,4-dimethylcyclohexane (B1583520) derivative bearing a reactive functional group at the C-3 position.
Further disconnection of the cyclohexane (B81311) ring itself can follow several pathways:
[4+2] Cycloaddition (Diels-Alder Reaction): The cyclohexane ring can be disconnected into a substituted 1,3-diene and a dienophile. This is one of the most powerful methods for forming six-membered rings.
Annulation Strategies: Disconnection across two bonds can suggest annulation reactions, where a smaller ring or an acyclic precursor is used to build the six-membered ring. For instance, a [5+1] annulation could involve a five-carbon chain with two electrophilic sites reacting with a one-carbon nucleophile. acs.org
Hydrogenation of an Aromatic Precursor: A highly effective strategy involves retrosynthetically converting the cyclohexane into a corresponding aromatic compound, such as a substituted xylene derivative. bohrium.com The alkyl and methyl groups are installed on the aromatic ring first, followed by catalytic hydrogenation to yield the desired substituted cyclohexane.
A plausible retrosynthetic pathway is outlined below, starting from the target molecule and working backward to simpler precursors.
| Target Molecule | Precursor 1 | Precursor 2 | Starting Materials |
| 1,4-Dimethyl-3-n-octadecylcyclohexane | 4,6-Dimethylcyclohex-1-ene-1-carbaldehyde | 1,3-Dimethylbenzene (m-Xylene) | Simple Alkenes & Aromatic Hydrocarbons |
This table outlines a potential retrosynthetic route, breaking down the target molecule into progressively simpler precursors.
Development of Novel Stereoselective and Regioselective Synthesis Routes for Substituted Cyclohexanes
The construction of polysubstituted cyclohexanes with high stereocontrol is a significant challenge in organic synthesis. nih.gov Recent advancements have led to the development of powerful catalytic methods that provide access to these complex structures with excellent efficiency and selectivity.
Transition metal catalysis offers a versatile platform for the synthesis of cyclic frameworks through various annulation strategies. rsc.org These methods often proceed with high atom economy and allow for the construction of complex ring systems from simple acyclic precursors. nih.gov
One notable strategy is the iridium-catalyzed (5+1) annulation, which can form functionalized cyclohexanes from 1,5-diols and a C1 building block. acs.org This process operates via sequential hydrogen borrowing reactions, enabling direct access to multisubstituted cyclic products with high levels of stereocontrol. acs.org Another approach involves the palladium-catalyzed annulation of alkynes, which can be used to construct substituted cyclohexadiene systems that can be subsequently hydrogenated. researchgate.net These methods provide a powerful means to control the relative stereochemistry of the substituents on the newly formed ring. acs.org
| Annulation Strategy | Metal Catalyst | Precursors | Key Features |
| (5+1) Annulation acs.org | Iridium (Ir) | 1,5-diols, Methyl ketones | High stereocontrol, Hydrogen borrowing mechanism |
| [4+2] Annulation nih.gov | Phosphine (Organocatalyst) | α-Alkylallenoates, Activated olefins | Forms cyclohexenes, Regiodivergent based on catalyst |
| Alkyne Annulation rsc.org | Palladium (Pd), Rhodium (Rh) | Diynes, Alkynes | Builds highly unsaturated rings, Precursors to cyclohexanes |
This table summarizes key transition metal-catalyzed and related annulation strategies for cyclohexane synthesis.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, enabling the construction of chiral molecules without the need for transition metals. acs.org Organocatalytic cascade or domino reactions are particularly effective for synthesizing highly functionalized cyclohexanes with multiple stereocenters from simple acyclic starting materials. nih.govlookchem.com
These reactions often involve a sequence of Michael additions, aldol (B89426) reactions, or Henry (nitro-aldol) reactions. acs.org For example, a tandem Michael-Henry reaction catalyzed by a chiral amine can produce highly functionalized cyclohexanes with excellent enantioselectivities (up to >99% ee) and high diastereoselectivities. acs.org Similarly, one-pot Michael-Michael-1,2-addition sequences can provide access to fully substituted cyclohexanes bearing five contiguous stereogenic centers. nih.gov These methods offer a high degree of control over the stereochemical outcome, which is dictated by the chiral catalyst.
The catalytic hydrogenation of substituted aromatic compounds is a robust and widely used method for the synthesis of alkyl-substituted cyclohexanes. bohrium.comresearchgate.net This approach is advantageous because the substitution pattern can be pre-determined on the flat aromatic ring using well-established electrophilic aromatic substitution chemistry. Subsequent reduction of the ring then yields the corresponding cyclohexane derivative.
Various catalytic systems based on transition metals such as rhodium, ruthenium, nickel, and platinum are effective for this transformation. researchgate.netnih.gov For instance, rhodium nanoparticles immobilized on a supported ionic liquid phase (Rh@SILP) have shown high activity for the hydrogenation of aromatic ketones to the corresponding alkylcyclohexanes under mild conditions. nih.govresearchgate.net The choice of catalyst and reaction conditions (temperature, pressure) can influence the stereoselectivity of the hydrogenation, often favoring the formation of the cis isomer due to the syn-addition of hydrogen from the catalyst surface.
| Catalyst System | Metal | Support/Ligand | Typical Substrates | Key Advantages |
| Rh@SILP nih.govresearchgate.net | Rhodium | Supported Ionic Liquid Phase | Aromatic Ketones | High selectivity, Mild conditions |
| Platinum-based researchgate.net | Platinum | Inorganic supports (e.g., Al₂O₃) | Benzene, Toluene, Xylenes | Industrial relevance, High activity |
| Nickel-based researchgate.net | Nickel | Inorganic supports | Benzene and derivatives | Cost-effective, Widely used |
| Rhodium/Carbon organic-chemistry.org | Rhodium | Activated Carbon (Pd/C co-catalyst) | Arenes | Room temperature, 1 atm H₂ |
This table compares different catalytic systems commonly used for the hydrogenation of aromatic precursors to form cyclohexanes.
Multi-Component Reactions for Constructing Highly Substituted Cyclohexane Systems
Multi-component reactions (MCRs) are convergent, one-pot processes where three or more starting materials react to form a product that incorporates most of the atoms from the reactants. organic-chemistry.orgnih.gov MCRs are highly atom-economical and efficient for rapidly building molecular complexity. nih.gov
While many classic MCRs like the Hantzsch or Biginelli reactions produce heterocyclic rings, the principles can be applied to construct carbocyclic systems. organic-chemistry.org For example, cascade reactions involving Michael additions can be designed as MCRs to build highly substituted cyclohexanone (B45756) rings. beilstein-journals.org The reaction of chalcones with malononitrile, for instance, can lead to substituted cyclohexanes in a stereoselective manner. nih.gov Such strategies allow for the rapid assembly of a functionalized cyclohexane core that can be further modified to achieve the desired substitution pattern. rsc.org
Functional Group Interconversions and Olefin Metathesis in Alkyl Chain Introduction
Once the 1,4-dimethylcyclohexane core is synthesized, the introduction of the long n-octadecyl chain at the C-3 position is a key final step. Olefin metathesis is a powerful and reliable reaction for forming carbon-carbon double bonds and is ideally suited for this purpose. uwindsor.cawikipedia.org
The strategy involves a cross-metathesis reaction between a cyclohexane precursor bearing a terminal alkene (e.g., a vinyl or allyl group at C-3) and a long-chain terminal alkene, such as 1-octadecene. organic-chemistry.org This reaction is typically catalyzed by well-defined ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts, which are known for their high functional group tolerance and efficiency. organic-chemistry.orgmdpi.com
The precursor with the terminal alkene can be prepared through standard functional group interconversions. For example, a ketone at the C-3 position can be converted to the alkene via a Wittig reaction. The final step after the cross-metathesis would be the hydrogenation of the newly formed internal double bond to yield the saturated n-octadecyl chain. This modular approach allows for the flexible introduction of various long alkyl chains.
Lack of Publicly Available Data on the Scalable Synthesis of 1,4-Dimethyl-3-n-octadecylcyclohexane Prevents Detailed Analysis
A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly available information regarding the synthetic production of the compound 1,4-Dimethyl-3-n-octadecylcyclohexane. While the compound is cataloged and has been identified in extracts from natural sources, specific, peer-reviewed methods for its chemical synthesis, particularly on a scalable level, are not documented in the accessible scientific domain.
The inquiry into the optimization of reaction conditions and yields for the scalable synthesis of this specific molecule cannot be addressed without a foundational, established synthetic route. The process of optimizing a chemical synthesis involves the systematic variation of reaction parameters such as temperature, pressure, catalyst choice, solvent systems, and reactant concentrations to maximize product yield and purity while minimizing costs and environmental impact. This entire process is contingent upon a known, repeatable synthetic pathway.
Currently, the scientific literature does not provide a basis for a discussion on the following critical aspects for 1,4-Dimethyl-3-n-octadecylcyclohexane:
Established Synthetic Strategies: No published reports detail a step-by-step procedure for the chemical creation of this molecule.
Reaction Condition Data: Without a known synthesis, there is no data on the conditions under which the compound can be formed.
Yield Optimization Studies: Consequently, there are no research findings available that explore the optimization of these non-existent reaction conditions for improved yields.
While general principles of organic synthesis could suggest hypothetical routes—such as the catalytic hydrogenation of a corresponding substituted xylene or Friedel-Crafts alkylation followed by reduction—these would be purely speculative. Adhering to the principles of scientific accuracy, it is not possible to generate an article with detailed research findings and data tables on the optimization of a process that has not been described in the scientific literature.
Therefore, the creation of an article focusing on the "Optimization of Reaction Conditions and Yields for Scalable Synthesis" of 1,4-Dimethyl-3-n-octadecylcyclohexane is not feasible at this time due to the absence of the necessary prerequisite scientific information.
Stereochemical and Conformational Investigations of 1,4 Dimethyl 3 N Octadecylcyclohexane
Conformational Analysis of Cyclohexane (B81311) Ring Systems and Substituted Cyclohexanes
The conformational landscape of 1,4-Dimethyl-3-n-octadecylcyclohexane is best understood by first considering the principles derived from simpler substituted cyclohexane systems. The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain, making it the most stable arrangement.
Chair-Chair Interconversion Dynamics
The cyclohexane ring is not static; it undergoes a rapid conformational change known as a chair-chair interconversion or ring flip. masterorganicchemistry.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. masterorganicchemistry.com For an unsubstituted cyclohexane ring, the two chair conformations are identical in energy and are in a rapid equilibrium. msu.edu However, in a substituted cyclohexane like 1,4-Dimethyl-3-n-octadecylcyclohexane, the two chair conformers are not energetically equivalent. The equilibrium will favor the conformer that minimizes steric strain. The energy barrier for this interconversion is typically around 10-11 kcal/mol, allowing for rapid interchange at room temperature. masterorganicchemistry.com
Axial-Equatorial Preference of Substituents, including Long-Chain Alkyl Groups
Substituents on a cyclohexane ring can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). mvpsvktcollege.ac.in Due to steric hindrance, substituents generally prefer the more spacious equatorial position. libretexts.organokaramsey.edu In an axial position, a substituent experiences unfavorable steric interactions with the other two axial hydrogens (or substituents) on the same side of the ring. These are known as 1,3-diaxial interactions. libretexts.org
For long-chain alkyl groups such as the n-octadecyl group, this preference for the equatorial position is pronounced. While the chain itself is long, it is also flexible. When attached to the cyclohexane ring, the n-octadecyl chain can orient itself away from the ring to minimize steric clashes. libretexts.org Therefore, the most significant steric interactions arise from the portion of the alkyl chain closest to the ring. The energetic penalty for placing a long, unbranched alkyl chain in an axial position is similar to that of a smaller alkyl group like ethyl, as the bulk of the chain can avoid the cyclohexane ring. masterorganicchemistry.com
1,3-Diaxial Interactions Involving Methyl and n-Octadecyl Substituents
A 1,3-diaxial interaction is the steric strain that arises from the close proximity of an axial substituent to the axial hydrogens located on carbons 3 and 5 relative to the substituent. libretexts.org These interactions are essentially gauche-butane interactions. When a methyl group is in an axial position, it experiences two such interactions, contributing approximately 1.7 kcal/mol of strain to the molecule. masterorganicchemistry.com
For 1,4-Dimethyl-3-n-octadecylcyclohexane, the magnitude of 1,3-diaxial interactions depends on which of the three substituents (two methyl groups and one n-octadecyl group) are in the axial position. The n-octadecyl group, despite its length, is expected to have a steric demand similar to other small alkyl groups when in the axial position, as the chain can rotate to minimize interactions. The most stable conformation for any given stereoisomer will be the one that places the maximum number of substituents, particularly the bulkiest ones, in the equatorial position. libretexts.org
Steric Hindrance and A-Values of Large Alkyl Chains in Cyclohexane Conformations
The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value, which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. wikipedia.org A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. pharmacy180.com
For a methyl group, the A-value is approximately 1.7 kcal/mol. masterorganicchemistry.com For an ethyl group, the A-value is slightly higher at about 1.75 kcal/mol. masterorganicchemistry.com The small increase is because the ethyl group can rotate its C-C bond to position the terminal methyl group away from the cyclohexane ring, thus avoiding significant additional steric strain. libretexts.org It is expected that the A-value for the much longer n-octadecyl chain would not be substantially larger than that of an ethyl or propyl group for the same reason. The flexible nature of the long alkyl chain allows it to adopt a conformation that minimizes 1,3-diaxial interactions. The primary steric hindrance comes from the CH2 group directly attached to the ring and the subsequent CH2 group, which are involved in gauche interactions with the ring carbons.
Below is a table of A-values for some common substituents to provide context for their steric demands.
| Substituent | A-Value (kcal/mol) |
| -F | 0.24 - 0.28 |
| -Cl | 0.53 |
| -Br | 0.48 |
| -I | 0.47 |
| -OH | 0.87 - 1.0 |
| -CH₃ | 1.7 |
| -CH₂CH₃ | 1.75 |
| -CH(CH₃)₂ | 2.15 |
| -C(CH₃)₃ | ~5.0 |
Data compiled from various sources. masterorganicchemistry.comwikipedia.org
Isomeric Equilibrium and Thermodynamic Stability of Conformers
The thermodynamic stability of the various conformers of 1,4-Dimethyl-3-n-octadecylcyclohexane is determined by the sum of all steric interactions, primarily the 1,3-diaxial interactions. To determine the most stable conformer for a given stereoisomer, one must consider the chair-chair interconversion and evaluate the steric strain in each. The conformer with the lowest total strain will be the most populated at equilibrium. anokaramsey.edu
The relative stability depends on the stereochemistry (cis/trans relationships) of the three substituents. For example, a stereoisomer that can adopt a chair conformation with all three substituents in equatorial positions would be significantly more stable than an isomer where at least one bulky group is forced into an axial position. libretexts.org The equilibrium will overwhelmingly favor the conformer that places the maximum number of large groups in equatorial positions. pressbooks.pub
A qualitative analysis of the stability of a hypothetical trans,cis-1,4-dimethyl-3-n-octadecylcyclohexane isomer is presented below:
| Isomer Conformation | Axial Substituents | Equatorial Substituents | Relative Stability |
| Conformer A | 4-CH₃, 3-Octadecyl | 1-CH₃ | Low |
| Conformer B (after ring flip) | 1-CH₃ | 4-CH₃, 3-Octadecyl | High |
In this hypothetical example, Conformer B would be significantly more stable and thus predominate at equilibrium because it places the bulkier n-octadecyl group and one methyl group in the favored equatorial positions, leaving only one smaller methyl group in an axial position.
Experimental Techniques for Conformational Analysis
Direct experimental investigation of the conformational equilibrium of 1,4-Dimethyl-3-n-octadecylcyclohexane would rely on spectroscopic and diffraction methods.
Variable Temperature NMR (VT-NMR): Nuclear Magnetic Resonance spectroscopy is a powerful tool for studying conformational dynamics. At room temperature, the chair-chair interconversion of cyclohexanes is typically fast on the NMR timescale, resulting in a single, time-averaged spectrum. nih.gov By lowering the temperature, this interconversion can be slowed down. ox.ac.uk At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons (and substituents) of each distinct conformer can be resolved. This allows for the direct observation of both conformers and the determination of their relative concentrations by integrating the corresponding signals. From the equilibrium constant (K), the Gibbs free energy difference (ΔG°) between the conformers can be calculated. Further analysis of the spectra as a function of temperature can also provide the activation energy for the ring-flipping process.
X-ray Crystallography: This technique provides the most definitive information about the three-dimensional structure of a molecule in the solid state. libretexts.org If a suitable single crystal of 1,4-Dimethyl-3-n-octadecylcyclohexane or a derivative can be obtained, X-ray diffraction analysis can determine the precise bond lengths, bond angles, and torsional angles of the molecule. nih.gov This would reveal the preferred conformation (chair, boat, or twist-boat) and the specific arrangement of the substituents (axial or equatorial) within the crystal lattice. However, obtaining high-quality crystals of flexible, nonpolar molecules can be challenging. nih.gov The conformation observed in the solid state is typically the lowest energy conformation, although crystal packing forces can sometimes influence the observed geometry.
Reactivity and Mechanistic Studies of 1,4 Dimethyl 3 N Octadecylcyclohexane
Radical Reactions Involving the Alkyl Chain and Cyclohexane (B81311) Core
In contrast to electrophilic reactions, saturated hydrocarbons readily undergo free-radical reactions, typically initiated by heat or UV light. wikipedia.org The reaction of alkanes with halogens in the presence of UV light is a classic example of a free-radical chain reaction. chemguide.net This process involves three main stages: initiation, propagation, and termination. libretexts.orgchemistrystudent.com
Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) to form two highly reactive chlorine radicals (Cl•). learnbin.net
Propagation: A chlorine radical then abstracts a hydrogen atom from 1,4-Dimethyl-3-n-octadecylcyclohexane to form hydrogen chloride (HCl) and an alkyl radical. This alkyl radical can be formed at various positions on either the cyclohexane ring or the n-octadecyl chain. The stability of the resulting radical determines the major product, with tertiary radicals being more stable than secondary, which are more stable than primary radicals. srmist.edu.in The newly formed alkyl radical then reacts with another halogen molecule to yield the halogenated product and another halogen radical, which continues the chain reaction. srmist.edu.in
Termination: The chain reaction is terminated when two radicals combine. learnbin.net
The relative reactivity of C-H bonds in alkanes towards radical substitution follows the order: tertiary > secondary > primary. In 1,4-Dimethyl-3-n-octadecylcyclohexane, there are tertiary hydrogens at the 1- and 4-positions of the cyclohexane ring, secondary hydrogens on the cyclohexane ring and the octadecyl chain, and primary hydrogens on the methyl groups and the terminus of the octadecyl chain. Therefore, substitution is most likely to occur at the 1- and 4-positions of the cyclohexane ring.
Interactive Data Table: Estimated Relative Reactivity of C-H Bonds in 1,4-Dimethyl-3-n-octadecylcyclohexane towards Radical Halogenation
| Position | Type of C-H Bond | Relative Reactivity (Estimated) |
| Cyclohexane C1-H | Tertiary | High |
| Cyclohexane C4-H | Tertiary | High |
| Cyclohexane C2, C3, C5, C6-H | Secondary | Medium |
| Octadecyl Chain (-CH₂-) | Secondary | Medium |
| Methyl Groups (-CH₃) | Primary | Low |
| Octadecyl Terminus (-CH₃) | Primary | Low |
Oxidative and Reductive Transformations of the Saturated Hydrocarbon
Oxidative Transformations:
Saturated hydrocarbons can undergo oxidation, though this typically requires strong oxidizing agents or specific catalysts. perlego.com
Combustion: In the presence of excess oxygen and a source of ignition, 1,4-Dimethyl-3-n-octadecylcyclohexane will undergo complete combustion to produce carbon dioxide and water. algoreducation.com Incomplete combustion, with a limited supply of oxygen, would yield carbon monoxide and soot. algoreducation.com
Autooxidation: At more moderate temperatures and in the presence of oxygen, alkanes can undergo autooxidation, a free-radical process that leads to the formation of hydroperoxides, which can then decompose to form alcohols, ketones, and carboxylic acids. algoreducation.com
Catalytic Oxidation: The oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone (B45756) is an important industrial process, often employing metal catalysts. wikipedia.orggoogle.com It is plausible that under similar conditions, 1,4-Dimethyl-3-n-octadecylcyclohexane could be oxidized to the corresponding alcohols and ketones at various positions on the cyclohexane ring and the alkyl chain.
Reductive Transformations:
As a fully saturated hydrocarbon, 1,4-Dimethyl-3-n-octadecylcyclohexane is already in a reduced state and is generally unreactive towards reducing agents under standard conditions. Reductive transformations would typically require prior functionalization of the molecule.
Stereochemical Course of Reactions on Substituted Cyclohexanes
The stereochemistry of 1,4-Dimethyl-3-n-octadecylcyclohexane will significantly influence the stereochemical outcome of its reactions. The cyclohexane ring exists predominantly in a chair conformation. libretexts.org In a 1,4-disubstituted cyclohexane, the substituents can be either cis (on the same side of the ring) or trans (on opposite sides of the ring). libretexts.org
For 1,4-dimethylcyclohexane (B1583520), the trans isomer is more stable than the cis isomer because both methyl groups can occupy equatorial positions, minimizing steric strain. spcmc.ac.in In the case of 1,4-Dimethyl-3-n-octadecylcyclohexane, the large n-octadecyl group will have a strong preference for the equatorial position to minimize steric interactions. ucalgary.ca This will likely lock the conformation of the ring.
In a hypothetical reaction occurring at a chiral center on the cyclohexane ring, the approach of the reagent will be dictated by steric hindrance. For instance, in a radical substitution reaction, the abstraction of a hydrogen atom and the subsequent attack by a halogen will likely occur from the less sterically hindered face of the molecule.
Mechanistic Pathways of Key Synthetic Steps
The synthesis of 1,4-Dimethyl-3-n-octadecylcyclohexane is not commonly described in the literature. However, a plausible synthetic route could involve the Friedel-Crafts alkylation of a suitable aromatic precursor followed by catalytic hydrogenation.
For example, one could envision the Friedel-Crafts acylation of p-xylene (B151628) with octadecanoyl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the ketone to yield 1,4-dimethyl-2-octadecylbenzene. Subsequent catalytic hydrogenation of the aromatic ring would then yield 1,4-Dimethyl-3-n-octadecylcyclohexane as a mixture of stereoisomers.
Another potential route could involve the Diels-Alder reaction between a suitable diene and dienophile to construct the substituted cyclohexene (B86901) ring, followed by alkylation and hydrogenation. The stereochemical course of such a synthesis would be governed by the principles of pericyclic and catalytic reactions.
Advanced Spectroscopic Characterization for Structural Elucidation of 1,4 Dimethyl 3 N Octadecylcyclohexane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., 2D NMR, NOESY)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like 1,4-Dimethyl-3-n-octadecylcyclohexane. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) techniques are crucial for elucidating the stereochemistry of the substituted cyclohexane (B81311) ring.
The ¹H NMR spectrum of this compound is expected to be complex in the aliphatic region. The protons of the n-octadecyl chain would appear as a series of overlapping multiplets, with the terminal methyl group resonating at the highest field (approximately 0.8-0.9 ppm). The two methyl groups on the cyclohexane ring would likely appear as distinct signals, and their chemical shifts would be dependent on their axial or equatorial orientation. The methine and methylene (B1212753) protons of the cyclohexane ring would resonate in the range of 1.0-2.0 ppm, with their precise chemical shifts and coupling constants providing valuable information about their relative stereochemistry.
¹³C NMR spectroscopy offers a more resolved spectrum, with distinct signals for each carbon atom. The n-octadecyl chain would show a series of signals for the methylene carbons, typically in the range of 20-40 ppm, with the terminal methyl carbon appearing at a higher field. The carbons of the cyclohexane ring and the two methyl substituents would have chemical shifts that are highly dependent on the stereoisomeric form of the molecule.
To definitively assign the stereochemistry (i.e., the cis or trans relationship between the substituents), 2D NMR experiments are essential.
Correlation Spectroscopy (COSY): A COSY experiment would reveal the scalar coupling network between protons, allowing for the tracing of proton-proton connectivities within the cyclohexane ring and the n-octadecyl chain. This helps in assigning the signals of adjacent protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the spatial proximity of protons. For 1,4-Dimethyl-3-n-octadecylcyclohexane, NOESY cross-peaks would be observed between protons that are close in space, irrespective of whether they are directly bonded. For instance, in a cis-isomer, a NOESY correlation would be expected between the axial protons on the same face of the ring. The presence or absence of specific NOESY cross-peaks between the methyl groups and the protons on the cyclohexane ring would allow for the unambiguous assignment of the relative stereochemistry of the substituents.
| Proton Type | Expected Chemical Shift (ppm) |
|---|---|
| n-Octadecyl CH₃ | 0.8 - 0.9 |
| n-Octadecyl (CH₂)n | 1.2 - 1.4 |
| Cyclohexane CH₃ | 0.8 - 1.2 |
| Cyclohexane CH₂ and CH | 1.0 - 2.0 |
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| n-Octadecyl CH₃ | ~14 |
| n-Octadecyl (CH₂)n | 20 - 40 |
| Cyclohexane CH₃ | 15 - 25 |
| Cyclohexane Ring Carbons | 25 - 50 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 1,4-Dimethyl-3-n-octadecylcyclohexane, HRMS would be used to confirm its elemental composition.
The molecular formula of 1,4-Dimethyl-3-n-octadecylcyclohexane is C₂₆H₅₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da) and hydrogen (¹H = 1.007825 Da), the theoretical monoisotopic mass of the molecular ion [M]⁺ can be calculated with high precision. HRMS analysis would be expected to yield an experimental m/z value that matches this theoretical value to within a few parts per million (ppm), thereby confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum can also provide structural information. For a long-chain alkyl-substituted cyclohexane, fragmentation is likely to occur at the point of branching and along the alkyl chain. Cleavage of the n-octadecyl chain would result in a series of fragment ions separated by 14 Da (corresponding to CH₂ groups). Fragmentation of the cyclohexane ring can also occur, and the relative abundance of the fragment ions can sometimes give clues about the substitution pattern.
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₆H₅₂ |
| Theoretical Monoisotopic Mass | 364.40690 Da |
| Expected [M+H]⁺ Ion | 365.41473 Da |
Advanced Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and can also offer insights into its conformational isomers.
The IR spectrum of 1,4-Dimethyl-3-n-octadecylcyclohexane is expected to be dominated by absorption bands corresponding to the vibrations of its C-H and C-C bonds. The key features would include:
C-H Stretching Vibrations: Strong absorption bands in the region of 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the cyclohexane ring and the n-octadecyl chain.
C-H Bending Vibrations: Absorptions in the 1450-1470 cm⁻¹ range corresponding to the scissoring vibrations of the CH₂ groups and in the 1370-1380 cm⁻¹ range for the symmetric bending of the CH₃ groups.
Cyclohexane Ring Vibrations: The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands associated with the skeletal vibrations of the cyclohexane ring. These vibrations can be sensitive to the conformation of the ring.
Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. For 1,4-Dimethyl-3-n-octadecylcyclohexane, the Raman spectrum would also be characterized by:
C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ region.
C-C Stretching: Bands in the 800-1200 cm⁻¹ region corresponding to the stretching of the carbon-carbon bonds in the alkyl chain and the cyclohexane ring. These can be sensitive to the conformational order of the alkyl chain.
By comparing the experimental IR and Raman spectra with theoretical calculations for different possible stereoisomers and conformers, it is possible to gain a deeper understanding of the most stable three-dimensional structure of the molecule.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (CH₂, CH₃) | 2850 - 2960 (Strong) | 2800 - 3000 (Strong) |
| CH₂ Scissoring | 1450 - 1470 (Medium) | 1440 - 1460 (Medium) |
| CH₃ Symmetric Bend | 1370 - 1380 (Medium) | 1370 - 1380 (Weak) |
| C-C Stretch | (Weak) | 800 - 1200 (Medium) |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if chiral)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. This technique is particularly useful for determining the enantiomeric excess (ee) of a chiral compound.
However, for a molecule to be chiral, it must lack a plane of symmetry and a center of inversion. In the case of 1,4-Dimethyl-3-n-octadecylcyclohexane, regardless of whether the two methyl groups are in a cis or trans relationship, the molecule possesses a plane of symmetry that passes through the C-1 and C-4 positions of the cyclohexane ring. Due to the presence of this plane of symmetry, 1,4-Dimethyl-3-n-octadecylcyclohexane is an achiral molecule.
Since 1,4-Dimethyl-3-n-octadecylcyclohexane is achiral, it does not exist as a pair of enantiomers. Therefore, chiroptical spectroscopy techniques like Circular Dichroism are not applicable for the determination of enantiomeric excess, as there are no enantiomers to be in excess of one another. The molecule will not exhibit a CD spectrum.
Computational Chemistry and Theoretical Modeling of 1,4 Dimethyl 3 N Octadecylcyclohexane
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,4-Dimethyl-3-n-octadecylcyclohexane, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are instrumental in determining the most stable geometric conformations and understanding the distribution of electrons within the molecule.
Geometrical optimization using DFT would reveal the preferred three-dimensional arrangement of the atoms. The cyclohexane (B81311) ring will adopt a chair conformation to minimize angle and torsional strain. Due to the significant steric bulk of the n-octadecyl group, it will overwhelmingly favor an equatorial position to avoid destabilizing 1,3-diaxial interactions. The two methyl groups will also arrange themselves to minimize steric hindrance, with their preferred orientations (axial vs. equatorial) depending on their relative positions on the ring and the conformation of the octadecyl chain. DFT calculations can quantify the energy differences between various stereoisomers and conformers, providing a clear picture of the most stable structures.
Furthermore, DFT provides detailed information about the electronic structure. By calculating molecular orbitals, electron density, and electrostatic potential, one can identify regions of the molecule that are electron-rich or electron-poor. This information is crucial for predicting reactivity, intermolecular interactions, and spectroscopic properties. For instance, the calculated HOMO-LUMO gap can offer insights into the molecule's kinetic stability and electronic excitation properties.
Table 1: Illustrative DFT Geometrical Parameters for a Substituted Cyclohexane Chair Conformation
| Parameter | Optimized Value (Illustrative) |
|---|---|
| C-C Bond Length (ring) | 1.53 - 1.55 Å |
| C-H Bond Length | 1.09 - 1.10 Å |
| C-C-C Bond Angle (ring) | ~111° |
Note: These values are representative for a substituted cyclohexane and would be specifically calculated for 1,4-Dimethyl-3-n-octadecylcyclohexane in a dedicated DFT study.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
While DFT is excellent for detailed electronic structure calculations on a few conformers, the immense conformational flexibility of the n-octadecyl chain in 1,4-Dimethyl-3-n-octadecylcyclohexane necessitates the use of Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations for a thorough conformational analysis.
Molecular Mechanics employs classical physics to model the potential energy of a system as a function of its atomic coordinates. Force fields, such as AMBER or MMFF, are used to describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). MM methods are computationally much less expensive than DFT, allowing for the exploration of a vast number of conformations to identify low-energy structures.
Molecular Dynamics simulations build upon MM by introducing the element of time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the dynamic behavior of the system, including conformational changes and intermolecular interactions, over a specific period. nih.gov For 1,4-Dimethyl-3-n-octadecylcyclohexane, an MD simulation would reveal how the long alkyl chain folds and interacts with the cyclohexane ring and how the entire molecule behaves in a given environment (e.g., in a solvent or in the gas phase). These simulations are crucial for understanding the molecule's flexibility, average structure, and the relative populations of different conformers at a given temperature.
Table 2: Key Aspects of MM and MD Simulations for 1,4-Dimethyl-3-n-octadecylcyclohexane
| Simulation Aspect | Purpose |
|---|---|
| Energy Minimization (MM) | To find the local and global energy minima on the potential energy surface, corresponding to stable conformers. |
| Conformational Search (MM) | To systematically or stochastically explore the conformational space of the flexible octadecyl chain. |
| System Equilibration (MD) | To allow the system to reach a stable state at a given temperature and pressure before production simulations. |
| Production Simulation (MD) | To generate a trajectory of atomic positions over time, from which thermodynamic and structural properties can be calculated. |
Calculation of Ring Strain Energies and Steric Energies in Substituted Cyclohexanes
The stability of substituted cyclohexanes is largely determined by the interplay of different types of strain. The total strain energy of a molecule can be considered as the sum of angle strain, torsional strain, and steric strain. youtube.com For a molecule like 1,4-Dimethyl-3-n-octadecylcyclohexane, which has a cyclohexane ring, the chair conformation is the most stable as it minimizes both angle and torsional strain. pressbooks.pub
The primary source of strain in substituted cyclohexanes arises from steric interactions. The most significant of these are 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring. libretexts.org The energetic cost of placing a substituent in an axial position is known as its A-value. Larger substituents have larger A-values due to more severe 1,3-diaxial interactions. pressbooks.pub
Table 3: Representative A-Values (Steric Strain Energy) for Axial Substituents on a Cyclohexane Ring
| Substituent | A-Value (kcal/mol) |
|---|---|
| -H | 0 |
| -CH₃ | 1.7 |
| -CH₂CH₃ | 1.8 |
| -CH(CH₃)₂ | 2.1 |
| -C(CH₃)₃ | > 5.0 |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and structural elucidation of molecules. nih.gov For 1,4-Dimethyl-3-n-octadecylcyclohexane, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly useful.
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the corresponding chemical shifts. DFT methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, are commonly employed for this purpose. researchgate.net
To obtain accurate predictions, it is often necessary to calculate the chemical shifts for a Boltzmann-weighted average of the most stable conformers, as the observed spectrum is an average over all the conformations present at a given temperature. For 1,4-Dimethyl-3-n-octadecylcyclohexane, this would involve identifying the low-energy conformations of the octadecyl chain through MM and MD simulations, followed by DFT calculations of the NMR shielding constants for each of these conformers. The predicted spectrum can then be compared to an experimental spectrum to confirm the structure of the molecule. While proton NMR spectra of substituted cyclohexanes can be complex due to small differences in chemical shifts and spin-spin splitting, ¹³C NMR spectra often provide clearer, more resolved signals that are well-suited for computational prediction. libretexts.org
Theoretical Studies on Reaction Pathways and Transition States
Theoretical chemistry can also be used to study the reactivity of 1,4-Dimethyl-3-n-octadecylcyclohexane by modeling potential reaction pathways and identifying the corresponding transition states. This provides insights into the kinetics and mechanisms of chemical reactions.
For example, one could study substitution or elimination reactions involving the cyclohexane ring. The stereochemistry of the substituents plays a crucial role in the reactivity of cyclohexanes. For instance, E2 elimination reactions typically require an anti-periplanar arrangement of the leaving group and a proton, which often necessitates that both are in axial positions. libretexts.org Theoretical calculations can determine the energy barriers for different reaction pathways, helping to predict the major products and the reaction rates.
The process involves locating the transition state structure on the potential energy surface, which is a first-order saddle point connecting the reactants and products. The energy of the transition state relative to the reactants gives the activation energy of the reaction. DFT methods are well-suited for these calculations. By mapping out the entire reaction coordinate, one can gain a detailed understanding of the mechanism at a molecular level. For a molecule as complex as 1,4-Dimethyl-3-n-octadecylcyclohexane, such studies would likely focus on reactions involving the cyclohexane ring, as the long alkyl chain is relatively unreactive.
Derivatization and Structural Modification of 1,4 Dimethyl 3 N Octadecylcyclohexane
Synthesis of Functionalized Derivatives for Exploring Chemical Reactivity
No specific studies detailing the synthesis of functionalized derivatives of 1,4-Dimethyl-3-n-octadecylcyclohexane were found. General chemical derivatization techniques are well-established to enhance the analyzability of compounds, for instance by improving their volatility for gas chromatography or by introducing chromophores for UV detection in liquid chromatography. academicjournals.orgresearchgate.netlibretexts.org These methods include reactions like esterification of acid groups or acylation of alcohols and amines. nih.govresearchgate.net However, the application of these methods to 1,4-Dimethyl-3-n-octadecylcyclohexane for the purpose of exploring its chemical reactivity is not described in the available literature.
Study of Homologation and Chain Elongation/Shortening Strategies on the n-Octadecyl Moiety
There is a lack of published research on the homologation or modification of the n-octadecyl chain of 1,4-Dimethyl-3-n-octadecylcyclohexane. Such studies would be valuable for understanding how the chain length influences the compound's physical and biological properties.
Preparation of Cyclohexane (B81311) Analogs with Varying Substitution Patterns
No literature was identified that describes the synthesis of cyclohexane analogs of 1,4-Dimethyl-3-n-octadecylcyclohexane with different substitution patterns on the cyclohexane ring.
Analytical Method Development for Research Purity and Quantification
Development of High-Performance Liquid Chromatography (HPLC) Methods for Isomer Separation and Purity Assessment
While specific, peer-reviewed HPLC method development for 1,4-Dimethyl-3-n-octadecylcyclohexane has not been extensively documented, the separation of its geometric isomers (cis and trans) and the assessment of its purity can be approached using established chromatographic principles.
Isomer Separation: The separation of stereoisomers of substituted cyclohexanes often requires a chromatographic technique that can differentiate between their spatial arrangements. Due to the non-polar nature of 1,4-Dimethyl-3-n-octadecylcyclohexane, normal-phase HPLC is a primary candidate for separating its cis and trans isomers.
Stationary Phase: A polar stationary phase, such as silica (B1680970) gel or alumina, would be employed.
Mobile Phase: A non-polar mobile phase, typically a mixture of alkanes like hexane (B92381) or heptane (B126788) with a small amount of a slightly more polar modifier (e.g., isopropanol (B130326) or ethyl acetate), would be used to elute the compounds. The differential interaction of the isomers with the polar stationary phase would facilitate their separation.
Stationary Phase: A non-polar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica, would be highly effective for retaining this long-chain hydrocarbon.
Mobile Phase: A polar mobile phase, such as a gradient of acetonitrile (B52724) and water or methanol (B129727) and water, would be used. The high hydrophobicity of the n-octadecyl chain would ensure strong retention on the C18 column.
A hypothetical data table for a generalized RP-HPLC method is presented below.
| Parameter | Condition |
| Column | C18 (Octadecyl), 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient | 90% A to 100% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm (for low-level chromophores) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) |
| Column Temperature | 40 °C |
Note: This table represents a typical starting point for method development for a large, non-polar molecule and is not derived from specific published research on 1,4-Dimethyl-3-n-octadecylcyclohexane.
Gas Chromatography (GC) with Advanced Detectors for Trace Analysis and Volatile Compound Characterization
Gas chromatography is well-suited for the analysis of volatile and semi-volatile hydrocarbons like 1,4-Dimethyl-3-n-octadecylcyclohexane. Public databases confirm the existence of Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound. nih.gov
GC-MS is a powerful technique for both qualitative and quantitative analysis.
Trace Analysis: The mass spectrometer, operating in selected ion monitoring (SIM) mode, provides high sensitivity and selectivity, enabling the detection of trace amounts of the compound in complex matrices.
Volatile Compound Characterization: The mass spectrum generated provides a molecular fingerprint, including the molecular weight (m/z 364.7 g/mol ) and fragmentation patterns, which allows for unambiguous identification of the compound. nih.gov
For quantitative analyses of isomeric mixtures of similar compounds, such as dimethylcyclohexenes, GC has proven effective. nih.gov A similar approach could be developed for 1,4-Dimethyl-3-n-octadecylcyclohexane.
Advanced Detectors: Beyond standard flame ionization detectors (FID), coupling GC with advanced detectors like a mass spectrometer is crucial.
| Technique | Application for 1,4-Dimethyl-3-n-octadecylcyclohexane | Available Data Source |
| GC-MS | Identification via fragmentation pattern and molecular ion. Trace quantification using Selected Ion Monitoring (SIM). | PubChem, NIST Mass Spectrometry Data Center nih.gov |
Note: Specific GC methods with advanced detectors other than mass spectrometry have not been reported in the literature for this compound.
Quantitative Spectroscopic Methods for Concentration Determination
While chromatography is the primary tool for separation and quantification, spectroscopic methods can be adapted for quantitative purposes, particularly for pure samples or in simple mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful method for determining concentration without the need for an identical standard of the analyte.
Principle: By integrating the signal of a specific proton (¹H NMR) or carbon (¹³C NMR) of the analyte and comparing it to the integral of a known amount of an internal standard, the concentration of the analyte can be calculated directly.
Availability: 13C NMR spectral data for 1,4-Dimethyl-3-n-octadecylcyclohexane is available, which could form the basis for developing a qNMR method. nih.gov
Infrared (IR) Spectroscopy: While less common for precise quantification compared to NMR or chromatography, IR spectroscopy can be used to estimate the concentration of a compound.
Principle: Based on Beer-Lambert Law, the absorbance of a specific vibrational band (e.g., C-H stretching vibrations around 2850-2960 cm⁻¹) is proportional to the concentration of the compound. A calibration curve would be constructed using standards of known concentration.
Availability: Vapor phase IR spectral data for this compound exists and could be used for method development. nih.gov
| Spectroscopic Method | Potential for Quantification | Available Data Source |
| ¹³C NMR | High potential for qNMR with an internal standard for accurate concentration determination. | SpectraBase nih.gov |
| Infrared (IR) | Possible via Beer-Lambert Law with a calibration curve; generally less precise than NMR or chromatography. | SpectraBase nih.gov |
Future Research Directions for 1,4 Dimethyl 3 N Octadecylcyclohexane
Advanced Catalytic Applications of Synthesized Derivatives
The functionalization of the cyclohexane (B81311) ring in 1,4-Dimethyl-3-n-octadecylcyclohexane can lead to the development of novel catalysts and catalyst supports. The long alkyl chain can provide a unique microenvironment for catalytic reactions, potentially influencing selectivity and activity.
Derivatives of 1,4-Dimethyl-3-n-octadecylcyclohexane bearing catalytically active moieties, such as transition metal complexes or organocatalytic groups, could be synthesized and their catalytic performance evaluated in a range of organic transformations. The long n-octadecyl chain might enhance solubility in nonpolar solvents, facilitating homogeneous catalysis in hydrocarbon media. Conversely, these molecules could be immobilized on solid supports to create heterogeneous catalysts with a well-defined and lipophilic active site environment.
Future research could explore the use of these functionalized cyclohexanes in reactions such as C-H functionalization, where the long alkyl chain could act as a phase-transfer agent or create a specific steric environment around the catalytic center. researchgate.netresearchgate.net The development of chiral derivatives could also open up possibilities in asymmetric catalysis.
The incorporation of the 1,4-Dimethyl-3-n-octadecylcyclohexane moiety into polymeric structures could lead to materials with novel thermal, mechanical, and surface properties. The bulky and aliphatic nature of this substituent can influence polymer chain packing, glass transition temperature, and crystallinity.
One avenue of research could involve the synthesis of monomers derived from 1,4-Dimethyl-3-n-octadecylcyclohexane for use in polymerization reactions. For example, a vinyl or acrylate (B77674) derivative could be copolymerized with other monomers to create polymers with tailored properties. The long octadecyl chain could act as an internal plasticizer, enhancing flexibility, or as a hydrophobic surface modifier. Research into the polymerization of related substituted cyclohexene (B86901) oxides has shown that substituents on the ring can significantly affect polymerization kinetics and the thermal properties of the resulting polymers. acs.org
Furthermore, 1,4-Dimethyl-3-n-octadecylcyclohexane and its derivatives could be utilized as additives in existing polymer systems. Their potential role as lubricants, processing aids, or surface-modifying agents in polymer blends and composites warrants investigation. The living polymerization of allylcyclohexane (B1217954) has been reported, suggesting that precise control over the macromolecular structure of polymers containing cyclohexyl units is achievable. rsc.org
Table 2: Potential Effects of Integrating 1,4-Dimethyl-3-n-octadecylcyclohexane into Polymer Systems
| Integration Method | Polymer System | Potential Property Modification |
| As a comonomer | Polyacrylates, Polystyrenes | Increased hydrophobicity, lower glass transition temperature, improved processability |
| As an additive | Polyolefins, PVC | Enhanced lubricity, modified surface energy, plasticization |
| As a chain transfer agent | Radical Polymerization | Control of molecular weight and branching |
Development of Automated Synthesis Platforms for Complex Cyclohexane Scaffolds
The synthesis of complex, multi-substituted cyclohexane derivatives can be a challenging and time-consuming process. The development of automated synthesis platforms could significantly accelerate the exploration of the chemical space around the 1,4-Dimethyl-3-n-octadecylcyclohexane scaffold.
Automated synthesis platforms, which combine robotic handling with sophisticated software for reaction planning and execution, are becoming increasingly powerful tools in chemical research. nih.gov Future work could focus on developing modular and flexible automated systems capable of performing a variety of reactions to modify the cyclohexane core of 1,4-Dimethyl-3-n-octadecylcyclohexane. This would enable the rapid generation of libraries of derivatives with diverse substitution patterns and functional groups.
Such platforms could integrate online reaction monitoring and analysis to enable real-time optimization of reaction conditions. The data generated from these automated experiments could be used to train machine learning algorithms to predict reaction outcomes and propose novel synthetic routes. chimia.ch This approach would not only accelerate the synthesis of new materials based on the 1,4-Dimethyl-3-n-octadecylcyclohexane scaffold but also contribute to a deeper understanding of the structure-property relationships in this class of molecules. The modular synthesis of disubstituted cyclohexanes with kinetic stereocontrol has been demonstrated, providing a foundation for more complex automated syntheses. nih.gov
Q & A
Q. What are the optimal synthetic routes for 1,4-Dimethyl-3-n-octadecylcyclohexane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkylation of a cyclohexane precursor with an octadecyl halide. Key factors include:
- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) or transition-metal catalysts to facilitate alkylation .
- Temperature Control : Reactions are best conducted at 80–120°C to balance reaction rate and side-product formation.
- Purification : Column chromatography with non-polar solvents (e.g., hexane) isolates the product from unreacted starting materials .
- Yield Optimization : Pilot studies suggest yields drop below 40% if the alkyl chain length exceeds C₁₈ due to steric hindrance .
Q. How can researchers validate the structural purity of 1,4-Dimethyl-3-n-octadecylcyclohexane?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze ¹H and ¹³C NMR for methyl group integration (δ 0.8–1.2 ppm) and cyclohexane ring conformation (δ 1.4–1.8 ppm) .
- GC-MS : Confirm molecular ion peaks at m/z ≈ 420 (C₂₆H₅₀) and fragmentation patterns consistent with branched alkanes .
- HPLC : Use C18 reverse-phase columns to detect impurities <1% .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability is influenced by:
- Temperature : Long-term storage at >25°C accelerates oxidation; argon-purged vials at 4°C are recommended .
- Light Exposure : UV-Vis studies show no degradation under dark conditions but 10% decomposition after 72 hours under UV light .
- Humidity : Hydrophobic alkyl chains minimize hygroscopicity, but silica gel desiccants are advised for prolonged storage .
Advanced Research Questions
Q. What experimental designs resolve contradictions in solubility data across studies?
- Methodological Answer : Address discrepancies via:
- Standardized Protocols : Follow OECD 105 guidelines for shake-flask methods in solvents like ethanol, hexane, and water .
- Temperature Gradients : Measure solubility at 10°C intervals (0–50°C) to identify inflection points linked to polymorphic transitions .
- Particle Size Control : Use ball milling to standardize particle size (≤50 µm) and reduce variability in dissolution rates .
Q. How can researchers design toxicity assays to evaluate environmental impacts without mammalian testing?
- Methodological Answer : Apply eco-toxicological models:
- Daphnia magna Assays : Test acute toxicity (48-hr LC₅₀) at concentrations ≤100 mg/L; correlate with logP values (predicted ≈8.5) .
- QSAR Modeling : Use EPI Suite to predict bioaccumulation potential (BCF ≈3,200) and prioritize in vivo testing .
- Algal Growth Inhibition : Conduct 72-hr tests with Chlorella vulgaris to assess EC₅₀ for aquatic risk profiling .
Q. What strategies mitigate challenges in analyzing mixtures containing this compound and structurally similar analogs?
- Methodological Answer : Employ advanced separation and detection:
- 2D-LC : Pair hydrophilic interaction (HILIC) with reverse-phase chromatography to resolve co-eluting branched isomers .
- High-Resolution MS : Use Orbitrap or TOF detectors to distinguish isotopic patterns (e.g., C₂₆H₅₀ vs. C₂₅H₄₈O) .
- Chemometrics : Apply PCA to NMR or IR spectra for rapid fingerprinting of complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
